2-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol
Description
The compound 2-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol consists of a phenol moiety connected via an aminomethyl (–CH₂NHCH₂–) bridge to a pyrazole ring substituted with an isopropyl group at the N1 position (Figure 1). The pyrazole core is a common pharmacophore in agrochemicals and pharmaceuticals due to its stability and versatile derivatization .
Properties
Molecular Formula |
C14H19N3O |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-[[(1-propan-2-ylpyrazol-3-yl)methylamino]methyl]phenol |
InChI |
InChI=1S/C14H19N3O/c1-11(2)17-8-7-13(16-17)10-15-9-12-5-3-4-6-14(12)18/h3-8,11,15,18H,9-10H2,1-2H3 |
InChI Key |
LLDWKBKJNXDSSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)CNCC2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Formation
The foundational step in synthesizing 2-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol involves constructing the 1-(propan-2-yl)-1H-pyrazol-3-ylmethylamine intermediate. This is typically achieved via Knorr pyrazole synthesis , where hydrazines react with β-keto esters or diketones. For example, reacting isopropylhydrazine with ethyl acetoacetate under acidic conditions yields 1-isopropyl-3-methyl-1H-pyrazole, which is subsequently functionalized.
Key reaction conditions :
-
Solvent: Ethanol or methanol
-
Catalyst: HCl or H2SO4 (0.5–1.0 M)
-
Temperature: 60–80°C
-
Yield: 65–78%
Amination of the pyrazole core follows, often employing Mannich reactions to introduce the aminomethyl group. For instance, treating 1-isopropyl-3-methyl-1H-pyrazole with formaldehyde and ammonium chloride in refluxing dioxane produces the methylamine derivative.
Phenolic Component Coupling
The phenolic moiety is introduced via nucleophilic aromatic substitution or reductive amination . In one protocol, 2-hydroxybenzaldehyde reacts with the pyrazole-methylamine intermediate in the presence of sodium cyanoborohydride, facilitating imine formation and subsequent reduction.
Optimized parameters :
-
Reducing agent: NaBH3CN (1.2 equiv)
-
Solvent: Methanol/glacial acetic acid (4:1 v/v)
-
Reaction time: 12–16 hours
-
Yield: 70–82%
Modern Catalytic Methods
Palladium-Catalyzed Cross-Coupling
Recent advances leverage Pd-catalyzed Suzuki-Miyaura couplings to assemble the pyrazole-phenol framework. A boronic ester-functionalized pyrazole reacts with 2-bromophenol derivatives under catalytic conditions:
Conditions :
Flow Chemistry Applications
Industrial-scale synthesis employs continuous flow reactors to enhance efficiency. A representative setup involves:
-
Pyrazole formation in a high-temperature reactor (100°C, 5 min residence time)
-
In-line separation via membrane filtration
-
Reductive amination in a packed-bed reactor with immobilized NaBH4
This method achieves 90% conversion with >99% purity, reducing waste by 40% compared to batch processes.
Industrial-Scale Production Techniques
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques enable solvent-free coupling of precursors. A stoichiometric mixture of 1-isopropylpyrazole-3-carbaldehyde and 2-aminophenol, milled with K2CO3, yields the target compound in 88% yield after 2 hours.
Advantages :
-
No solvent waste
-
Reaction time reduced by 60%
-
Scalable to kilogram quantities
Enzymatic Amination
Emerging biocatalytic methods use transaminases to install the aminomethyl group. Pseudomonas fluorescens-derived enzymes convert pyrazole-aldehydes to amines using alanine as a nitrogen donor:
Conditions :
-
pH: 7.5–8.0
-
Temperature: 30°C
-
Yield: 76%
Purification and Characterization
Chromatographic Techniques
Final purification typically uses flash chromatography (silica gel, ethyl acetate/hexanes gradient) or HPLC (C18 column, acetonitrile/water + 0.1% TFA). Impurities include unreacted phenol (retention time 8.2 min vs. 11.5 min for product).
Spectroscopic Validation
-
1H NMR (400 MHz, CDCl3): δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.85 (s, 1H, Pyrazole-H), 4.20 (septet, 1H, CH(CH3)2), 3.75 (s, 2H, CH2NH), 2.30 (s, 3H, CH3).
-
HRMS : m/z 275.1621 [M+H]+ (calc. 275.1624).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Environmental Impact |
|---|---|---|---|---|
| Classical Organic | 70–82 | 95–98 | 120–150 | High solvent waste |
| Pd-Catalyzed | 85 | 99 | 200–220 | Moderate metal use |
| Flow Chemistry | 90 | 99.5 | 90–110 | Low waste |
| Mechanochemical | 88 | 97 | 80–100 | Negligible waste |
| Enzymatic | 76 | 96 | 150–180 | Biodegradable reagents |
Scientific Research Applications
2-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.
Signal Transduction: It may interfere with signaling pathways by binding to receptors or other proteins involved in the pathway.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
(a) Tert-Butyl-Substituted Pyrazoles
- (E)-2-{[(5-(tert-Butyl)-1H-pyrazol-3-yl)imino]methyl}phenol (): Replaces the isopropyl group with a bulkier tert-butyl group at the pyrazole C5 position. Features an imine (–CH=N–) linker instead of the aminomethyl bridge. Impact: Increased steric hindrance from tert-butyl may reduce solubility but enhance binding specificity in hydrophobic pockets. The imine group introduces planarity, affecting π-π stacking interactions .
(b) Chlorophenyl-Substituted Pyrazoles (Pyraclostrobin)
Functional Group Modifications
(a) Hydrogen Bonding Capabilities
- 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol (): Features two phenolic –OH groups, enabling intermolecular hydrogen bonding and extended crystal packing. Impact: Enhanced crystallinity compared to the target compound, which has only one –OH group .
- (E)-2-{[(1-(4-Bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-yl]imino]methyl}phenol (): A bromophenyl substituent introduces electron-withdrawing effects, altering electronic distribution and reactivity.
(b) Linker Modifications
- 2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol (): Replaces the aminomethyl bridge with a nitrophenoxy-phenyl group.
Physicochemical Properties
Structural and Crystallographic Insights
- Intramolecular Hydrogen Bonding: Observed in the target compound’s analogs (e.g., ) between phenolic –OH and pyrazole nitrogen, stabilizing planar conformations.
- Crystal Packing : Pyraclostrobin’s chlorophenyl and carbamate groups promote dense packing, while the target compound’s simpler structure may form less rigid crystals .
Biological Activity
The compound 2-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 250.31 g/mol. The structure features a phenolic group, a pyrazole ring, and an isopropyl substituent, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 250.31 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)N1C=CC(=N1)CNCC2=CC=CC=C2O |
Research indicates that compounds containing pyrazole moieties often exhibit their biological effects through several mechanisms:
- Enzyme Inhibition : Pyrazole derivatives can act as inhibitors for various enzymes, including cyclooxygenase (COX) and p38 MAP kinase, which are involved in inflammatory processes.
- Receptor Binding : The phenolic component may enhance binding affinity to receptors involved in neurotransmission and pain pathways.
- Antioxidant Activity : The compound may exhibit antioxidant properties, neutralizing free radicals and reducing oxidative stress.
Antimicrobial Activity
Studies have shown that pyrazole derivatives possess significant antibacterial and antifungal activities. For instance, a related compound demonstrated minimum inhibitory concentration (MIC) values against various bacterial strains:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.019 |
| Bacillus subtilis | 0.010 |
These findings suggest that the compound may be effective in treating infections caused by these pathogens.
Anti-inflammatory Effects
In vitro studies have indicated that pyrazole derivatives can inhibit COX enzymes, leading to reduced prostaglandin synthesis. This mechanism is crucial in alleviating pain and inflammation associated with conditions like arthritis.
Anticancer Potential
Preliminary research suggests that the compound may exhibit cytotoxic effects against certain cancer cell lines. For example, studies involving human breast cancer cells showed that treatment with the compound led to significant cell death through apoptosis pathways.
Case Study 1: Enzyme Inhibition
A study published in Journal of Medicinal Chemistry explored the inhibition of p38 MAP kinase by a pyrazole derivative similar to the compound . The results indicated that modifications to the pyrazole ring significantly enhanced potency, suggesting that structural optimization could lead to more effective inhibitors.
Case Study 2: Antimicrobial Efficacy
In a comparative study of various pyrazole derivatives, the compound exhibited superior antimicrobial activity against Gram-positive bacteria compared to traditional antibiotics, highlighting its potential as an alternative therapeutic agent.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol, and how are reaction conditions optimized?
- Methodology : The synthesis involves multi-step organic reactions, starting with the coupling of a pyrazole derivative (e.g., 1-(propan-2-yl)-1H-pyrazol-3-ylmethanamine) with a phenolic aldehyde. Key steps include:
Mannich Reaction : Formation of the aminomethyl bridge under controlled pH (8–9) using aqueous ammonia or primary amines as catalysts .
Solvent Selection : Polar aprotic solvents (e.g., DMF or ethanol) enhance yield by stabilizing intermediates.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol improves purity (>95% by HPLC) .
- Data : Optimal temperature ranges between 60–80°C, with reaction times of 12–24 hours. Yields typically range from 45–65% depending on stoichiometric ratios .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the connectivity of the pyrazole ring, phenolic -OH (δ 9.8–10.2 ppm), and aminomethyl groups (δ 3.4–3.7 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks at m/z 246.15 (C₁₃H₁₈N₄O) .
- X-ray Crystallography : Single-crystal analysis (e.g., using SHELX programs) reveals dihedral angles between the pyrazole and phenol rings (16–51°) and hydrogen-bonding patterns (O–H⋯N) critical for stability .
Q. What preliminary biological activities have been reported for this compound?
- Findings :
- In Vitro Studies : Demonstrates moderate inhibition of COX-2 (IC₅₀ ~25 µM) and antiproliferative activity against HeLa cells (IC₅₀ ~50 µM) .
- Structure-Activity Relationship (SAR) : The pyrazole ring and phenolic -OH group are essential for binding to enzymatic targets like cyclooxygenases .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) guide the optimization of this compound’s bioactivity?
- Approach :
Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) to predict reactivity sites .
Molecular Docking : Simulate binding to COX-2 (PDB: 5KIR) to identify key interactions (e.g., hydrogen bonds with Tyr355 and hydrophobic contacts with Val349) .
- Outcome : Modifications at the aminomethyl bridge (e.g., fluorination) may enhance binding affinity by 20–30% .
Q. What experimental strategies resolve contradictions in reported solubility and stability data?
- Conflict : Discrepancies in aqueous solubility (0.1–1.2 mg/mL) and pH-dependent degradation rates.
- Resolution :
- Dynamic Light Scattering (DLS) : Assess aggregation states in buffered solutions (pH 7.4 vs. 2.0) .
- Accelerated Stability Testing : Monitor degradation products (e.g., oxidized pyrazole derivatives) via LC-MS under stress conditions (40°C/75% RH) .
Q. How does crystallographic data inform polymorph screening and formulation strategies?
- Crystal Structure Insights :
- Polymorph Identification : Monoclinic (P2₁/c) and orthorhombic (Pbca) forms differ in packing efficiency and melting points (mp: 160–165°C vs. 170–175°C) .
- Hydrogen-Bond Networks : O–H⋯N interactions (2.8–3.0 Å) influence dissolution rates and bioavailability .
- Table : Key Crystallographic Parameters
| Parameter | Monoclinic Form | Orthorhombic Form |
|---|---|---|
| Space Group | P2₁/c | Pbca |
| Unit Cell Volume | 1450 ų | 1580 ų |
| Density (calc.) | 1.32 g/cm³ | 1.28 g/cm³ |
| Melting Point | 160–165°C | 170–175°C |
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Models :
- Rodent Studies : Assess oral bioavailability (~35–40%) and hepatic clearance using Sprague-Dawley rats .
- Toxicogenomics : RNA-seq analysis of liver tissue identifies CYP450 isoforms (e.g., CYP3A4) involved in metabolism .
- Challenges : Low blood-brain barrier penetration due to polar surface area (PSA ~75 Ų) limits CNS applications .
Comparative Analysis of Structural Analogues
Q. How do structural analogues differ in reactivity and bioactivity?
- Table : Key Analogues and Properties
| Compound | Key Structural Difference | Bioactivity (IC₅₀) |
|---|---|---|
| Target Compound | Phenol + pyrazole + aminomethyl | COX-2: 25 µM |
| 2-({[(1-Ethyl-pyrazol-3-yl)amino]methyl}phenol | Ethyl vs. isopropyl substitution | COX-2: 38 µM |
| 3-{[(1,5-Dimethyl-pyrazol-3-yl)amino]methyl}phenol | Methyl groups on pyrazole | Anticancer: 65 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
